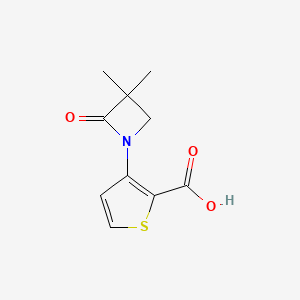

3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-10(2)5-11(9(10)14)6-3-4-15-7(6)8(12)13/h3-4H,5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTMNVHGERHJLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=C(SC=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor to form the azetidinone ring, followed by the introduction of the thiophene carboxylic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Wissenschaftliche Forschungsanwendungen

3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

Industry: Used in the production of specialty chemicals and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The azetidinone moiety can act as a reactive site, forming covalent bonds with target proteins, while the thiophene ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table compares key parameters of 3-(3,3-dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid with analogous thiophene derivatives:

Key Observations :

- Electronic Effects : The trifluoromethyl group in the CF₃ derivative (196.14 g/mol) enhances acidity compared to the parent 2-thiophenecarboxylic acid (128.15 g/mol) due to its electron-withdrawing nature .

- Solubility : The azetanyl group’s polar lactam ring may improve aqueous solubility relative to the lipophilic trifluoromethyl and flavone ester derivatives .

Biologische Aktivität

The compound 3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic implications based on available research findings.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | 3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 185.27 g/mol |

| CAS Number | Not specified in literature |

The compound is characterized by a thiophene ring and an azetidine structure, which may contribute to its biological activity.

Antiproliferative Effects

Recent studies have indicated that compounds similar to 3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing thiophene structures have shown promising results in inhibiting the growth of breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines. The mechanism often involves the interaction with key proteins such as carbonic anhydrase IX (CA IX), which is implicated in tumor progression .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Tumor Cell Proliferation : Compounds with similar structures have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

- Protein Binding Affinity : Molecular docking studies suggest that the compound may exhibit strong binding affinity to CA IX, which is crucial for maintaining pH levels in tumors and promoting their growth .

- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which can protect cells from oxidative stress and potentially enhance their therapeutic efficacy against cancer .

Case Studies

- Study on Antiproliferative Activity : A study evaluated the antiproliferative activity of thiophene-containing compounds against MCF7 and HCT116 cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation, showcasing IC50 values in the micromolar range .

- Molecular Docking Analysis : Research involving molecular docking simulations revealed that specific compounds exhibited binding energies comparable to established inhibitors, suggesting their potential as therapeutic agents targeting CA IX .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid, and what purification techniques are recommended?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving cyclization and functionalization of thiophene precursors. For example, analogous thiophene derivatives are synthesized by reacting intermediates with anhydrides (e.g., succinic or maleic anhydride) under reflux in dry dichloromethane with nitrogen protection. Purification is typically achieved using reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate high-purity products . Solvent choice and reaction time are critical for minimizing side products.

Q. Which spectroscopic methods are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretching at ~1700 cm⁻¹, NH stretches ~3300 cm⁻¹) .

- NMR : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions. For example, thiophene protons resonate between δ 6.5–7.5 ppm, while azetidinone carbonyl carbons appear at ~170–175 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How can one assess the antibacterial activity of this compound, and what in vitro models are appropriate?

- Methodological Answer : Antibacterial activity is evaluated using disk diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined by serial dilution in Mueller-Hinton broth. Studies on structurally related compounds suggest that metal coordination (e.g., Cr(III) complexes) can enhance activity by disrupting bacterial cell membranes . Positive controls like ampicillin and negative controls (DMSO) are mandatory for validation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths, angles, and packing interactions. For example, the azetidinone ring’s planarity and thiophene-carboxylic acid torsion angles can be quantified. SHELX is robust for small-molecule refinement, particularly with high-resolution data. Hydrogen bonding networks (e.g., carboxylic acid dimerization) and π-π stacking of thiophene rings are critical for stability and reactivity predictions .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, bacterial strain viability). To address this:

- Standardize Protocols : Use CLSI guidelines for MIC assays.

- Control for Solubility : Ensure the compound is fully dissolved in DMSO or aqueous buffers (≤1% v/v).

- Validate with Orthogonal Assays : Combine disk diffusion with time-kill curves or biofilm inhibition studies.

- Re-evaluate Metal Coordination : Evidence from chromium complexes suggests metal binding may modulate activity, which could explain divergent results .

Q. What computational approaches can predict the reactivity of this compound and guide its functionalization?

- Methodological Answer :

- DFT Calculations : Model electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites on the thiophene and azetidinone rings.

- Molecular Docking : Predict interactions with bacterial targets (e.g., penicillin-binding proteins) to prioritize derivatives for synthesis.

- MD Simulations : Assess stability of proposed metal complexes (e.g., Cr(III)) in aqueous environments. Software like Gaussian or AutoDock Vina is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.